2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dye manufacturing, pharmaceuticals, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide typically involves the diazotization of 4-chloroaniline followed by coupling with 2-aminobenzamide. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt. The general reaction scheme is as follows:
Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling: The diazonium salt is then coupled with 2-aminobenzamide in an alkaline medium to form the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the stability of the diazonium intermediate and to optimize the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazo compounds or primary amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by forming stable complexes with the enzyme. This interaction can lead to changes in the enzyme’s conformation and function, ultimately affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(4-chlorophenyl)benzamide: Similar structure but lacks the azo group.
4-(4-Chlorophenylazo)aniline: Contains the azo group but lacks the benzamide moiety.
2-Amino-5-chlorobenzamide: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide is unique due to the presence of both the azo group and the benzamide moiety, which confer distinct chemical and biological properties. The azo group allows for various chemical modifications, while the benzamide moiety provides the potential for biological activity and enzyme inhibition.
This compound’s versatility and unique properties make it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
921754-17-8 |
---|---|
Molecular Formula |
C19H15ClN4O |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
2-amino-N-[4-[(4-chlorophenyl)diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C19H15ClN4O/c20-13-5-7-15(8-6-13)23-24-16-11-9-14(10-12-16)22-19(25)17-3-1-2-4-18(17)21/h1-12H,21H2,(H,22,25) |
InChI Key |
QTEYQWRRCIXBOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.